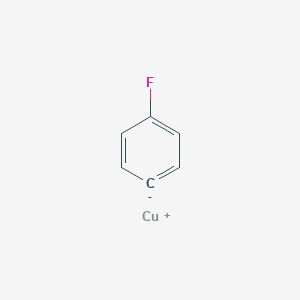
copper(1+);fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);fluorobenzene is a compound that combines copper in its +1 oxidation state with fluorobenzene, an aromatic compound where one hydrogen atom of benzene is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of fluorobenzene typically involves the Balz-Schiemann reaction, where aniline is diazotized and then treated with fluoroboric acid to produce benzenediazonium tetrafluoroborate, which decomposes to yield fluorobenzene . The reaction conditions require low temperatures and careful handling of reagents to ensure safety and high yield.
Industrial Production Methods
Industrial production of fluorobenzene often involves the vapor-phase fluorination of benzene using hydrogen fluoride as the fluorinating agent. This method is preferred due to its efficiency and scalability . The process involves the use of fluorination catalysts to facilitate the reaction and achieve high yields of fluorobenzene.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);fluorobenzene can undergo various chemical reactions, including:
Oxidation: Copper in the +1 oxidation state can be oxidized to copper in the +2 state.
Reduction: Copper(1+) can be reduced to metallic copper.
Substitution: Fluorobenzene can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copper(1+) yields copper(2+) compounds, while substitution reactions of fluorobenzene can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
Copper(1+);fluorobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Industry: Fluorobenzene is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which copper(1+);fluorobenzene exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, facilitating electron transfer processes. Fluorobenzene, due to its electron-withdrawing fluorine atom, can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: Similar to fluorobenzene but with a chlorine atom instead of fluorine.
Bromobenzene: Contains a bromine atom in place of fluorine.
Iodobenzene: Features an iodine atom instead of fluorine.
Uniqueness
Fluorobenzene is unique among these compounds due to the strong electronegativity of fluorine, which significantly affects the chemical properties of the compound. The C-F bond is one of the strongest in organic chemistry, making fluorobenzene more stable and less reactive compared to its halogenated counterparts .
Propriétés
Numéro CAS |
18206-47-8 |
|---|---|
Formule moléculaire |
C6H4CuF |
Poids moléculaire |
158.64 g/mol |
Nom IUPAC |
copper(1+);fluorobenzene |
InChI |
InChI=1S/C6H4F.Cu/c7-6-4-2-1-3-5-6;/h2-5H;/q-1;+1 |
Clé InChI |
YFFZSKWEWZORJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=[C-]1)F.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
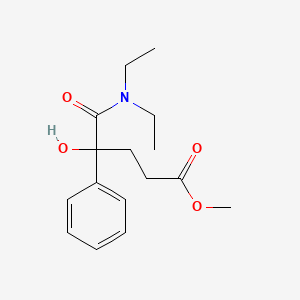
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)

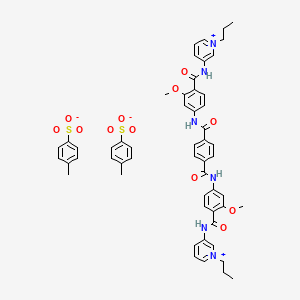

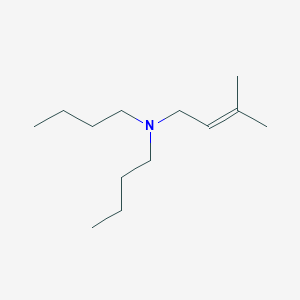
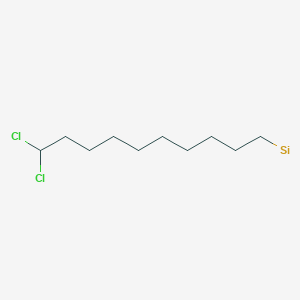
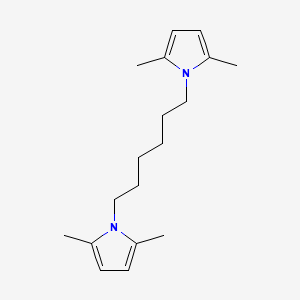
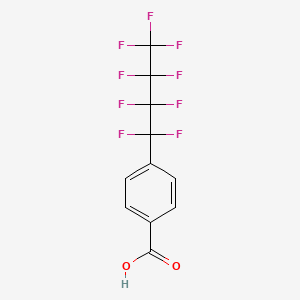
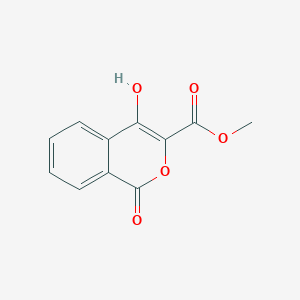
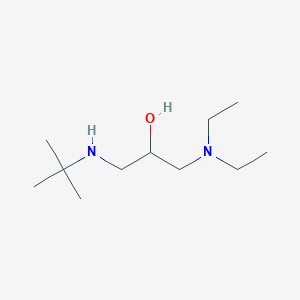
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
